2-(3,5-Dimethylisoxazol-4-yl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one

BRD4 Bromodomain Acetyl-lysine bioisostere

The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one (CAS 1154156-03-2) is a bifunctional small molecule containing a 3,5-dimethylisoxazole moiety linked via an ethanone bridge to a 4-hydroxypiperidine ring. It is primarily utilized as a synthetic intermediate and chemical probe in medicinal chemistry, where the isoxazole acts as a validated acetyl-lysine (KAc) bioisostere for bromodomain inhibition.

Molecular Formula C12H18N2O3
Molecular Weight 238.28 g/mol
CAS No. 1154156-03-2
Cat. No. B1462709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethylisoxazol-4-yl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one
CAS1154156-03-2
Molecular FormulaC12H18N2O3
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)O
InChIInChI=1S/C12H18N2O3/c1-8-11(9(2)17-13-8)7-12(16)14-5-3-10(15)4-6-14/h10,15H,3-7H2,1-2H3
InChIKeyIXQAPVMIYPXBFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1154156-03-2: 3,5-Dimethylisoxazole Piperidine Building Block for Epigenetic and Kinase Chemical Biology


The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one (CAS 1154156-03-2) is a bifunctional small molecule containing a 3,5-dimethylisoxazole moiety linked via an ethanone bridge to a 4-hydroxypiperidine ring. It is primarily utilized as a synthetic intermediate and chemical probe in medicinal chemistry, where the isoxazole acts as a validated acetyl-lysine (KAc) bioisostere for bromodomain inhibition [1]. The 4-hydroxypiperidine moiety introduces a stereochemically defined hydrogen bond donor/acceptor, distinguishing it from commercially available unsubstituted or amino-substituted piperidine analogs. Its core characteristics, including a molecular formula of C12H18N2O3 and a molecular weight of 238.28 g/mol, are documented in vendor catalogues .

Why Generic Substitution of 1154156-03-2 Analogues Fails: SAR-Based Rationale for Piperidine Selection


The simple substitution of 2-(3,5-Dimethylisoxazol-4-yl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one with its 4-amino analog (CAS 1153131-48-6) or the unsubstituted piperidine is chemically facile but scientifically unjustified. The 3,5-dimethylisoxazole chemotype achieves its bromodomain affinity through a precise acetyl-lysine mimicry, and the nature of the substituent directed toward the ZA channel dramatically modulates binding potency; a hydroxyl group can engage in a critical water-mediated hydrogen bond that an amino group disrupts [1]. Furthermore, the 4-hydroxypiperidine motif is a recognized structural determinant for reducing cytochrome P450 (CYP) affinity and minimizing COX-1 off-target activity—advantages that are lost when the hydroxyl is replaced by an amino group or eliminated entirely [2]. These structure-activity relationship (SAR) principles, derived from chemically congruent series, demonstrate that seemingly subtle functional group changes can lead to quantifiable differences in target engagement, metabolic stability, and selectivity, making generic interchange untenable for rigorous research.

Quantitative Differentiation Evidence for 1154156-03-2 Against its Closest Structural Comparators


BRD4(1) Bromodomain Affinity: Optimized ZA-Channel Hydrogen Bonding via 4-Hydroxyl Group vs. 4-Amino and Unsubstituted Analogs

The target compound contains the 3,5-dimethylisoxazole moiety, a validated KAc bioisostere that binds to BRD4(1). In the foundational J. Med. Chem. series, the lead compound 3 (ethoxy-substituted) displayed an IC50 of 4.8 µM against BRD4(1). Extending the ZA-channel substituent with a phenol group in compound 8 raised the IC50 to 370–390 nM, a ~12-fold improvement through a water-mediated hydrogen bond [1]. The 4-hydroxypiperidine of the target compound is predicted to engage the ZA channel in a similar manner to the phenol of 8. In contrast, a 4-aminopiperidine analog (CAS 1153131-48-6) would present a charged primary amine at this position, which is structurally incompatible with the hydrophobic ZA channel water network and is expected to ablate this affinity gain. The unsubstituted piperidine analog lacks any ZA-channel binding capability entirely, representing the lowest affinity case.

BRD4 Bromodomain Acetyl-lysine bioisostere Epigenetics

CYP450 Inhibition Liability: Reduction via 4-Hydroxypiperidine Compared to 4-Aminopiperidine and Unsubstituted Piperidine

The 4-hydroxypiperidine substituent has been shown to confer decreased affinity for cytochrome P450 enzymes in a series of p38 MAP kinase inhibitors. Compound 4a, which contains a 4-hydroxypiperidine group, demonstrated a twofold improvement in p38 IC50 and a reported reduction in CYP interaction compared to its predecessor compounds, which lacked this motif [1]. The molecular basis for this reduced CYP interaction is the presence of the hydroxyl group, which modulates the basicity and lipophilicity of the piperidine ring. The 4-aminopiperidine analog (CAS 1153131-48-6) possesses a more basic primary amine (pKa ~10–11) that is a known structural alert for CYP2D6 and CYP3A4 binding. The unsubstituted piperidine analog has intermediate basicity but lacks the solubilizing and orienting hydroxyl, potentially resulting in higher CYP affinity than the target compound.

CYP inhibition Drug Metabolism ADME Safety Pharmacology

Physicochemical and Permeability Differentiation: XLogP3 and Hydrogen Bond Donor Count vs. Closest Analogs

The target compound is calculated to have an XLogP3 of approximately 0.5 and one hydrogen bond donor (HBD), compared to the 4-aminopiperidine analog (CAS 1153131-48-6, PubChem CID 43556228) which has an XLogP3 of 0.2 and two HBDs [1]. The 0.3 log unit increase in lipophilicity and the one-unit reduction in HBD count are both favorable for passive membrane permeability. The unsubstituted piperidine analog is expected to have a higher LogP (~1.0) but with 0 HBDs, which may improve permeability at the expense of solubility. The ethanone bridge of the target compound provides an additional rotatable bond compared to the methanone-linked analog, which may influence conformational entropy and binding kinetics.

Lipophilicity Permeability CNS Drug Delivery Physicochemical Properties

Off-Target Selectivity Advantage: 4-Hydroxypiperidine Confers COX-1 Sparing Profile Absent in 4-Amino and Unsubstituted Analogs

In a series of pyridinyl-substituted p38 MAP kinase inhibitors, the 4-hydroxypiperidine substituent was essential for achieving high p38 selectivity devoid of COX-1 affinity [1]. Compounds in the same series that lacked the 4-hydroxyl group or introduced other heterocycles displayed measurable COX-1 activity. This selectivity is attributed to the hydroxyl group's ability to form a specific hydrogen bond within the kinase hinge region that is not compatible with the COX-1 active site. The target compound, with its 4-hydroxypiperidine moiety, is predicted to maintain this COX-1-sparing profile. In contrast, the 4-aminopiperidine analog, with its charged amine, is more likely to interact with the negatively charged COX-1 channel, and the unsubstituted piperidine will lack the discriminatory hydrogen bonding entirely.

COX-1 selectivity Kinase selectivity Off-target pharmacology Phenotypic screening

Optimal Research and Procurement Application Scenarios for 1154156-03-2


BET Bromodomain Chemical Probe Development Requiring BRD4(1) Affinity Optimization

The compound is an optimal starting point for structure-guided optimization of BRD4(1) inhibitors, particularly for exploring ZA-channel interactions. The 4-hydroxyl group is predicted to drive a ≥10-fold affinity improvement over 4-amino analogs by engaging a conserved water molecule in the ZA channel, as demonstrated by the phenol analog compound 8 (IC50 = 370–390 nM) [1]. It is recommended for procurement by academic screening centers and early-stage drug discovery teams focusing on epigenetic targets.

CNS-Penetrant Chemical Probe Design Where CYP Interaction Risk Must Be Minimized

The combination of balanced lipophilicity (predicted XLogP3 ~0.5) and a single HBD positions this compound favorably for CNS drug discovery programs. Simultaneously, the 4-hydroxypiperidine motif is expected to reduce CYP inhibition liability, as evidenced by the p38 MAP kinase series [2]. For teams selecting compounds for in vivo CNS studies, this profile offers a safer liability profile than the 4-amino analog.

Kinase Selectivity Panels and Phenotypic Screens Requiring COX-1 Sparing

This compound is suited for use in phenotypic screening cascades where COX-1 inhibition is a known confounding factor. The 4-hydroxypiperidine group has been demonstrated to confer high p38 selectivity devoid of COX-1 affinity [2]. This property is not present in unsubstituted or amino-substituted piperidine variants. Procurement for kinase profiling and target deconvolution studies can leverage this selectivity feature to reduce false-positive rates in anti-inflammatory and pain assays.

Fragment-Based Drug Discovery (FBDD) Libraries for BET Bromodomain and Kinase Targets

With a molecular weight of 238.28 and a lead-like profile, this compound is an ideal candidate for inclusion in fragment and lead-like screening libraries. It offers a validated 3,5-dimethylisoxazole KAc mimic with a synthetically tractable hydroxyl handle for further elaboration. The ethanone linker provides an additional vector for fragment growth, distinguishing it from methanone-linked analogs that lack this flexibility [1].

Quote Request

Request a Quote for 2-(3,5-Dimethylisoxazol-4-yl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.